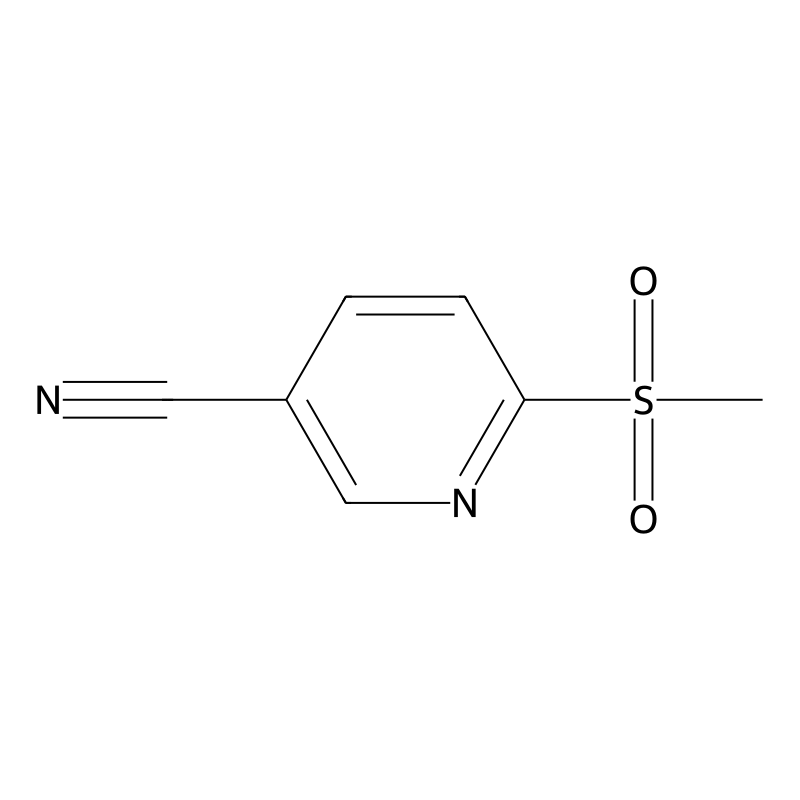6-(Methylsulfonyl)nicotinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antimicrobial Activity Against Vibrio Vulnificus
Scientific Field: Immunology
Summary of the Application: U262 has been studied for its antimicrobial activity against Vibrio vulnificus, a gram-negative bacterium present in marine environments. Infections from this bacterium can lead to rapid pathological progress, including fever, septic shock, and the formation of secondary lesions.
Methods of Application: The study examined the effects of U262 on V. vulnificus both in vitro and in vivo. The compound was applied to human intestinal epithelial INT-407 cells to observe its effects on V. vulnificus-induced cytotoxicity. Additionally, the compound was administered to V. vulnificus-infected mice to observe its effects on survival and bacterial load in various organs.
Results or Outcomes: Treatment with U262 significantly inhibited V. vulnificus-induced cytotoxicity in INT-407 cells. Interestingly, U262 treatment also significantly decreased the attachment of V. vulnificus to the INT-407 cells. In vivo, the administration of U262 increased the survival period of V. vulnificus-infected mice, and the numbers of viable V.
6-(Methylsulfonyl)nicotinonitrile is a chemical compound characterized by the presence of a methylsulfonyl group attached to the 6-position of a nicotinonitrile structure. This compound is part of the broader family of nicotinonitriles, which are derivatives of nicotinic acid where the carboxylic acid group is replaced by a nitrile group. The molecular formula for 6-(Methylsulfonyl)nicotinonitrile is C₇H₈N₂O₂S, and it features a pyridine ring that contributes to its biological activity and chemical reactivity.
The chemical reactivity of 6-(Methylsulfonyl)nicotinonitrile primarily involves nucleophilic substitution reactions, particularly with thiol-containing compounds. The methylsulfonyl group acts as an electrophilic center, facilitating reactions with nucleophiles such as cysteine, leading to the formation of stable adducts. Additionally, the compound can undergo hydrolysis under certain conditions, yielding corresponding acids or amines depending on the reaction environment .
6-(Methylsulfonyl)nicotinonitrile exhibits significant biological activity, particularly in pharmacological contexts. Its structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors, which are crucial in various neurological processes. Studies have indicated that compounds with similar structures can exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further investigation in therapeutic applications .
Synthesis of 6-(Methylsulfonyl)nicotinonitrile can be achieved through several methodologies:
- Direct Sulfonylation: This method involves the direct introduction of the methylsulfonyl group onto the pyridine ring using sulfonyl chlorides under basic conditions.
- Nitrile Formation: The nitrile group can be introduced through a reaction involving appropriate precursors such as 6-(Methylsulfonyl)nicotinic acid followed by dehydration or through nucleophilic substitution reactions with cyanide sources .
- Multistep Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions to build up the desired structure.
The applications of 6-(Methylsulfonyl)nicotinonitrile are diverse and include:
- Pharmaceutical Development: Due to its biological activity, it is being explored for potential use in drug formulations targeting neurological disorders.
- Chemical Probes: It can serve as a chemical probe in studies investigating the mechanisms of action of various biological pathways involving nicotinic receptors.
- Agricultural Chemicals: Similar compounds have been investigated for use as agrochemicals due to their bioactive properties against pests and diseases .
Interaction studies have shown that 6-(Methylsulfonyl)nicotinonitrile can effectively react with thiol-containing biomolecules such as glutathione and cysteine. These interactions are crucial for understanding its potential toxicity and therapeutic effects. The reactivity profile indicates that it may form covalent bonds with these biomolecules, which could lead to altered biological functions or protective mechanisms against oxidative stress .
Several compounds share structural characteristics with 6-(Methylsulfonyl)nicotinonitrile. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Nicotinic Acid | Pyridine derivative | Contains a carboxylic acid group |
| 6-(Methylthio)nicotinonitrile | Pyridine derivative | Contains a methylthio group |
| 3-Pyridinemethanol | Pyridine derivative | Hydroxymethyl substitution at position 3 |
| 2-Methylpyridine | Pyridine derivative | Methyl substitution at position 2 |
Uniqueness of 6-(Methylsulfonyl)nicotinonitrile
The unique aspect of 6-(Methylsulfonyl)nicotinonitrile lies in its specific functionalization at the sixth position of the nicotinonitrile framework with a methylsulfonyl group. This modification enhances its electrophilic character compared to other derivatives, allowing for distinct reactivity patterns that may lead to unique biological interactions and applications not seen in other similar compounds .








